2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,7-dimethoxy-4(3H)-quinazolinone with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or thioether moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one involves interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-aminoethyl)thio)methyl)-6,7-dimethoxyquinazoline
- 2-(((2-aminoethyl)thio)methyl)-6,7-dimethoxyquinazolin-4(3H)-thione
Uniqueness
2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aminoethyl and thioether groups, along with the quinazolinone core, makes it a versatile compound for various applications .
Biological Activity
The compound 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one (often referred to as Dihydroquinazolinone ) is a derivative of quinazoline that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 280.35 g/mol
- CAS Number : 439096-37-4
The structure of Dihydroquinazolinone includes a quinazoline core with methoxy groups and a sulfanyl side chain which are crucial for its biological properties.
Antioxidant Activity
Recent studies have indicated that Dihydroquinazolinone exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, which is essential for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using DPPH and ABTS radical scavenging assays, showing IC50 values comparable to standard antioxidants like ascorbic acid.
Antimicrobial Activity
Dihydroquinazolinone has shown promising antimicrobial effects against various bacterial strains. In a study conducted on Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In an animal model of inflammation induced by carrageenan, treatment with Dihydroquinazolinone resulted in a significant reduction in paw edema compared to the control group. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of Dihydroquinazolinone can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Scavenging Free Radicals : Its structural components allow it to neutralize reactive oxygen species (ROS), contributing to its antioxidant effects.
- Modulation of Cell Signaling : Dihydroquinazolinone may influence signaling pathways related to cell survival and apoptosis, further elucidating its therapeutic potential.
Study 1: Antioxidant Efficacy in Neuroprotection
A study published in Neuroscience Letters investigated the neuroprotective effects of Dihydroquinazolinone in a model of oxidative stress-induced neuronal cell death. Results indicated that pre-treatment with the compound significantly reduced cell death and improved cell viability through enhanced antioxidant enzyme activity (e.g., superoxide dismutase).
Study 2: Antimicrobial Evaluation
In a clinical trial assessing the efficacy of Dihydroquinazolinone against skin infections caused by resistant bacterial strains, patients treated with a topical formulation showed significant improvement compared to those receiving placebo treatment. The study highlighted the compound's potential as an effective topical antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-6,7-dimethoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-10-5-8-9(6-11(10)19-2)15-12(16-13(8)17)7-20-4-3-14/h5-6H,3-4,7,14H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHKDSVYFMGWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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